molecular formula C9H5ClOS B1267047 Benzo[b]thiophene-2-carbonyl chloride CAS No. 39827-11-7

Benzo[b]thiophene-2-carbonyl chloride

Cat. No. B1267047
CAS RN: 39827-11-7
M. Wt: 196.65 g/mol
InChI Key: DNGLRCHMGDDHNC-UHFFFAOYSA-N
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Patent
US09409880B2

Procedure details

Thianaphthene-2-carboxylic acid (356.42 mg, 2 mmol) was suspended in dry toluene (6 mL), thionyl chloride (4.4 mL, 60 mmol) and DMF (0.05 mL) were added at room temperature, and then the mixture was refluxed 8 h.4 The volatiles were removed at reduced pressure gave benzo[b]thiophene-2-carbonyl chloride as a yellow power. Purified by flash chromatography on silica gel, using ethyl acetate/hexane (1:9) as eluent, give 3 as a white power (393.64 mg, 94.9%). Spectral data were in accordance with those published. 1H-NMR (300 MHz, CDCl3): δ 8.31 (s, 1H), 7.04-7.89 (m, 2H), 7.60-7.46 (m, 2H. 13C NMR (300 MHz, CDCl3): δ 161.14, 144.07, 138.05, 136.59, 135.89, 128.75, 126.68, 125.66, 122.91.
Quantity
356.42 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[C:8]([C:10]([OH:12])=O)[S:9][C:4]2=[CH:3][CH:2]=1.S(Cl)([Cl:15])=O.CN(C=O)C>C1(C)C=CC=CC=1>[S:9]1[C:8]([C:10]([Cl:15])=[O:12])=[CH:7][C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]1=2

Inputs

Step One
Name
Quantity
356.42 mg
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(S2)C(=O)O
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.05 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
4 The volatiles were removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C(=O)Cl)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.